7-Hydroxy Coumarin-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

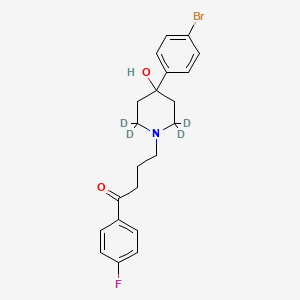

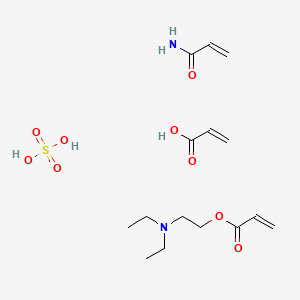

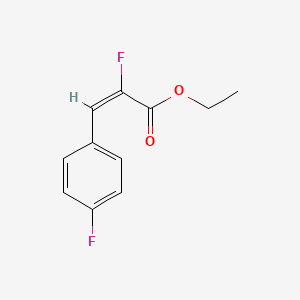

“7-Hydroxy Coumarin-13C6” is a labeled metabolite of Coumarin and 7-Ethoxycoumarin . It is used as a pharmacokinetic standard in metabolic studies . The molecular formula of “7-Hydroxy Coumarin-13C6” is C9 (13C)6H14O9 and its molecular weight is 344.22 .

Synthesis Analysis

The synthesis of 7-hydroxy coumarin derivatives involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This process affords novel 8-substituted-7-hydroxy coumarin derivatives .

Molecular Structure Analysis

The molecular formula of “7-Hydroxy Coumarin-13C6” is C3 (13C)6H6O3 . This indicates that it contains three carbon atoms, six hydrogen atoms, and three oxygen atoms. The carbon atoms are labeled with the isotope 13C .

Physical And Chemical Properties Analysis

The molecular weight of “7-Hydroxy Coumarin-13C6” is 168.10 . It is a stable isotope-labelled compound . More specific physical and chemical properties are not provided in the search results.

科学的研究の応用

Antitumor Activities : 7-Hydroxy Coumarin (7-OH-C) has been tested in human tumor cell lines, showing inhibition of cell proliferation in gastric carcinoma, colon carcinoma (Caco-2), hepatoma-derived (HepG2), and lymphoblastic cell lines. IC50 values ranged from 0.68 to 2.69 mM (Weber, Steffen, & Siegers, 1998).

Selective Estrogen Receptor Down-Regulators : Investigations into 7-hydroxycoumarins have led to the discovery of potent estrogen receptor down-regulating antagonists, which have shown promise as antitumor agents against chemically induced mammary tumors (Degorce et al., 2015).

Enhanced Resistance to Infection : Prophylactic administration of 7-OH-C in mice showed enhanced resistance to Salmonella enterica Serovar Typhimurium infection. It decreased bacterial load and enhanced macrophage phagocytosis and bacterial killing (Stefanova et al., 2007).

CYP2A6 Human Coumarin 7-hydroxylase

: CYP2A6 enzyme in human liver microsomes is a high-affinity enzyme for coumarin 7-hydroxylation. This enzyme plays a significant role in the metabolism of nicotine, cotinine, and various pharmaceuticals, highlighting the importance of 7-hydroxycoumarin in metabolic studies (Pelkonen, Rautio, Raunio, & Pasanen, 2000).

Anti-Inflammatory/Antioxidant Activities : Coumarin derivatives, including 7-hydroxy-coumarin, exhibit anti-inflammatory and antioxidant activities. They inhibit prostaglandin biosynthesis and affect the formation and scavenging of reactive oxygen species (ROS), which are important in inflammatory and oxidative stress-related conditions (Fylaktakidou et al., 2004).

Interaction with Human Serum Albumin : 7-Hydroxycoumarin derivatives have shown cytotoxic activity on mouse macrophage cell lines and interact with human serum albumin (HSA), influencing the binding and transport of drugs (Yeggoni et al., 2014).

Radiation Therapy Dosimeter : Coumarin has been explored as a potential dosimeter for radiation therapy, converting to fluorescent 7-hydroxy-coumarin-3-carboxylic acid upon irradiation, indicating its utility in measuring radiation-absorbed doses (Collins, Makrigiorgos, & Svensson, 1994).

Effects on Cell Cycle and Apoptosis : Studies on human lung carcinoma cell lines revealed that coumarin and 7-hydroxycoumarin induced cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (López-González et al., 2004).

Transport of Coumarin Metabolite : The efflux transporters multidrug resistance-associated proteins (MRP) 3 and 4 play a role in the transport of 7-hydroxycoumarin glucuronide, which is important for understanding the pharmacokinetics of coumarin (Wittgen et al., 2012).

Safety And Hazards

“7-Hydroxy Coumarin-13C6” is intended for research use only and is not intended for diagnostic or therapeutic use . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

特性

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-AMPMUIAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin-13C6 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/no-structure.png)